![molecular formula C15H20ClF3N2 B13187838 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C15H20ClF3N2. It is an aromatic amine and belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The tert-butyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Amination: The ethan-1-amine side chain is introduced through nucleophilic substitution reactions, often using ethylamine or its derivatives.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethan-1-amine side chain.
Reduction: Reduction reactions can occur at the indole ring or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Products may include reduced indole derivatives or dehalogenated compounds.
Substitution: Products may include various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethan-1-amine side chain can interact with amino acid residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar in structure but with a thiophene ring instead of an indole ring.
2-[5-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride: Similar in structure but with a phenyl ring instead of an indole ring.
2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride: Similar in structure but with a pyridine ring instead of an indole ring.
Uniqueness: The presence of the indole ring in 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride imparts unique biological activities and chemical reactivity compared to other similar compounds. The indole ring is known for its ability to interact with a wide range of biological targets, making this compound particularly valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H20ClF3N2 |
|---|---|
Poids moléculaire |
320.78 g/mol |
Nom IUPAC |
2-[5-tert-butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C15H19F3N2.ClH/c1-14(2,3)9-4-5-12-11(8-9)10(6-7-19)13(20-12)15(16,17)18;/h4-5,8,20H,6-7,19H2,1-3H3;1H |
Clé InChI |
QDULMJJSTFPIIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



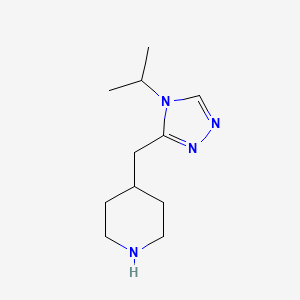
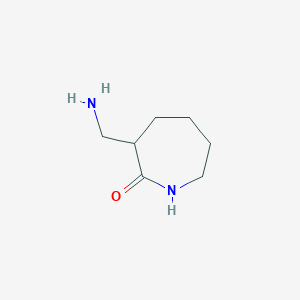
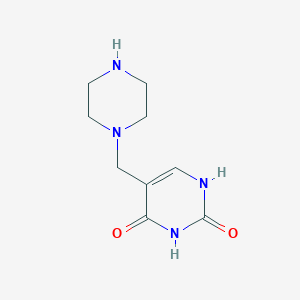
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
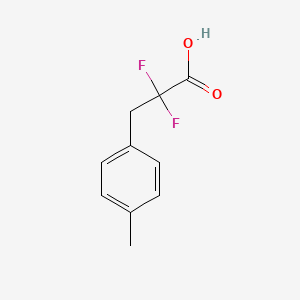
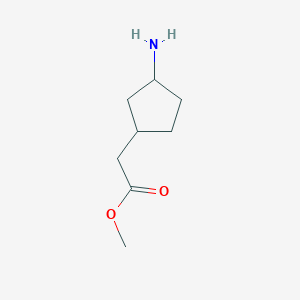
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
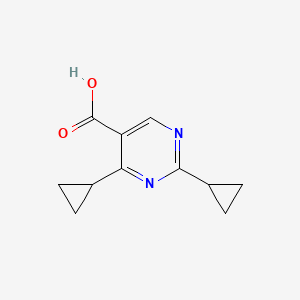

methanol](/img/structure/B13187839.png)
![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)
